molecular formula C22H21NO3 B1612501 (R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol CAS No. 352535-67-2

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

Cat. No.: B1612501
CAS No.: 352535-67-2
M. Wt: 347.4 g/mol
InChI Key: XKZUAVPCBIFLIB-HXUWFJFHSA-N
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Description

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, acetophenone, and methylamine.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde and acetophenone to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the desired alcohol.

Industrial Production Methods: Industrial production of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

    Oxidation: ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of chiral drugs.

    Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • (S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol
  • N-Carbomethoxy-2-amino-1,1,2-triphenylethanol (racemic mixture)
  • N-Carbomethoxy-2-amino-1,1,2-triphenylethanol derivatives

Uniqueness: ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

methyl N-[(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUAVPCBIFLIB-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584255
Record name Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-67-2
Record name Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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